1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,5-Dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 379726-80-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety linked to a pyrazolone framework. The molecular formula is C₁₅H₁₈N₄OS with a molecular weight of 302.39 g/mol. Its unique structural components suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. The compound has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects.
In Vitro Studies
- Cell Lines Tested : The compound has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- IC50 Values : Preliminary results indicate that derivatives similar to this compound exhibit IC50 values in low micromolar ranges, suggesting potent anticancer activity. For example, related thiazole-pyrazole compounds have shown IC50 values as low as 0.07 μM against MCF-7 cells due to EGFR inhibition .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Thiazole-Pyrazole Derivative | MCF-7 | 0.07 | EGFR Inhibition |
Thiazole-Pyrazole Derivative | HepG2 | 0.15 | BRAF Inhibition |
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression:
- Kinase Inhibition : The compound may inhibit several protein kinases such as EGFR and BRAF, which are critical in tumor growth and metastasis.
- Cytotoxicity Mechanisms : Studies suggest that compounds with similar structures induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole and pyrazole rings significantly influence the biological activity:
- Thiazole Substituents : Electron-donating groups on the thiazole enhance cytotoxicity.
- Pyrazolone Modifications : Alterations in the substituents on the pyrazolone ring can lead to increased selectivity for cancer cells over normal cells.
Key Findings from SAR Studies
Modification | Effect on Activity |
---|---|
Methyl Group on Thiazole | Increased cytotoxicity |
Electron-Withdrawing Groups on Pyrazolone | Enhanced selectivity for cancer cells |
Case Study 1: Anticancer Efficacy
In a study conducted by Evren et al., derivatives of thiazole linked with pyrazolone were synthesized and tested for their anticancer properties against NIH/3T3 and A549 cell lines. Compound 19 showed significant selectivity with an IC50 of 0.12 μM against A549 cells, indicating potent anticancer activity .
Case Study 2: Multi-targeting Kinases
Another investigation focused on thiazole-pyrazolone hybrids revealed their ability to inhibit multiple kinases involved in cancer signaling pathways. These compounds demonstrated not only high efficacy but also a favorable safety profile when tested against normal cell lines .
Propiedades
IUPAC Name |
1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-9-16-15(21-10)17-13-11(2)18(3)19(14(13)20)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVVTJEOMTYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.